

Technical Guide: Biotin-PEG4-OH (CAS No. 1217609-84-1)

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Compound of Interest

Compound Name: Biotin-PEG4-OH

Cat. No.: B3246338

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG4-OH**, a versatile biotinylation reagent widely used in bioconjugation, drug delivery, and diagnostic tool development.

Core Properties and Specifications

Biotin-PEG4-OH is a bi-functional molecule featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The PEG linker enhances solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.

Property	Value
CAS Number	1217609-84-1
Synonyms	Biotin-PEG4-Alcohol, (+)-Biotin-PEG4-OH
Molecular Formula	C ₁₈ H ₃₃ N ₃ O ₆ S
Molecular Weight	419.54 g/mol
Appearance	White to off-white waxy solid
Purity	≥95%
Solubility	Soluble in water, DMSO, and DMF
Storage Conditions	Store at -20°C, protected from moisture and light.

Applications in Research and Drug Development

The unique properties of **Biotin-PEG4-OH** make it a valuable tool in various scientific applications:

- **Bioconjugation:** The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, antibodies, peptides, and other biomolecules, enabling their biotinylation.
- **Targeted Drug Delivery:** Biotin-PEGylated nanoparticles and drug conjugates can be targeted to cells overexpressing biotin receptors.[\[1\]](#)
- **PROTAC® Development:** The PEG linker is of suitable length for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Immunoassays:** Biotinylated molecules are fundamental components of sensitive detection systems like ELISA and Western blotting.
- **Affinity Chromatography:** Immobilized biotinylated proteins on streptavidin-coated resins are used for the purification of target molecules.

Experimental Protocols

General Protocol for Activation of Biotin-PEG4-OH and Bioconjugation to Primary Amines

This protocol describes a general two-step procedure for the biotinylation of proteins using **Biotin-PEG4-OH**. The first step involves the activation of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the NHS-activated biotin-PEG4 with primary amines on the target protein.

Materials:

- **Biotin-PEG4-OH**
- N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Desalting column or dialysis tubing for purification

Step 1: Activation of **Biotin-PEG4-OH** to Biotin-PEG4-NHS Ester

- Dissolve **Biotin-PEG4-OH** in anhydrous DMF or DMSO.
- Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and Triethylamine (2.0 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, the activated Biotin-PEG4-NHS ester solution can be used directly in the next step or purified if necessary.

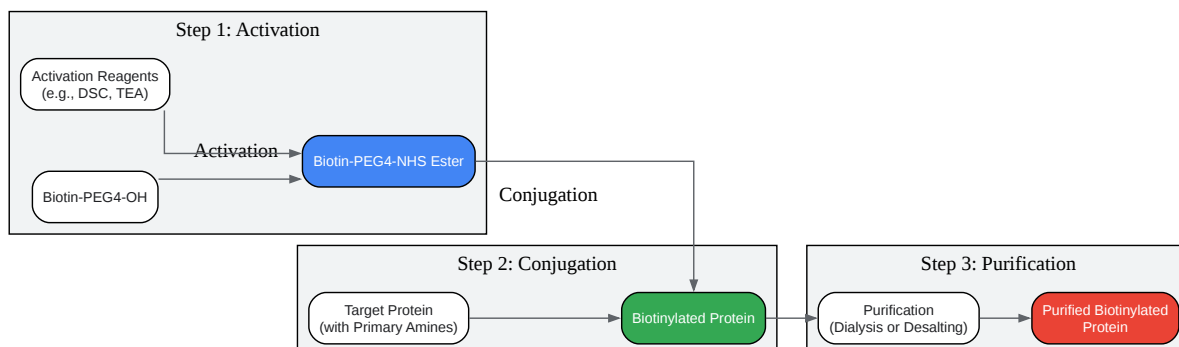
Step 2: Bioconjugation of Biotin-PEG4-NHS Ester to a Protein

- Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- Calculate the required amount of Biotin-PEG4-NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold molar excess over the protein).
- Add the calculated volume of the Biotin-PEG4-NHS ester solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
- Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
- Remove the excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
- The biotinylated protein is now ready for use in downstream applications. The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow Visualizations

Bioconjugation Workflow

The following diagram illustrates the general workflow for biotinylating a protein with **Biotin-PEG4-OH**.

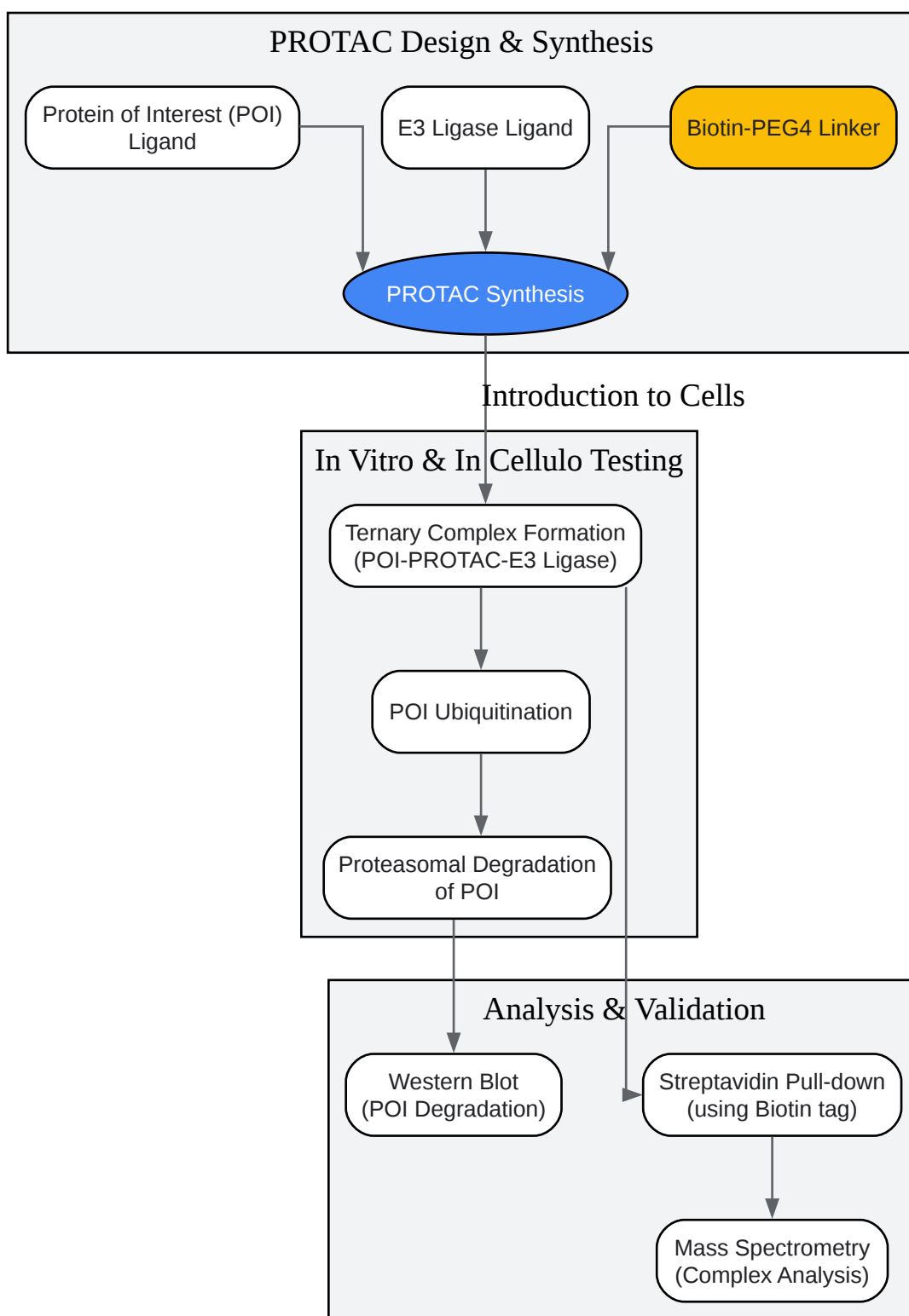


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General workflow for protein biotinylation.

PROTAC Development Workflow

Biotin-PEG linkers are integral to the development of PROTACs. The biotin handle facilitates the characterization and pull-down of the PROTAC-target complex.



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Workflow for PROTAC development and validation.

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References

- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
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